Nvp-saa164
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Overview
Description
NVP-SAA164 is a synthetic organic compound known for its role as a nonpeptide bradykinin B1 receptor antagonist . It has a molecular formula of C36H45N5O5S and a molecular weight of 659.84 Da . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory pain .
Preparation Methods
The synthesis of NVP-SAA164 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
NVP-SAA164 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NVP-SAA164 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the bradykinin B1 receptor and its role in various physiological processes.
Biology: Employed in research to understand the mechanisms of inflammatory pain and the role of bradykinin receptors in pain modulation.
Mechanism of Action
NVP-SAA164 exerts its effects by antagonizing the bradykinin B1 receptor, a G protein-coupled receptor involved in mediating inflammatory responses. The compound binds to the receptor, preventing the binding of endogenous ligands like des-Arg10-kallidin, which are responsible for activating the receptor and triggering pain and inflammation pathways . By blocking the receptor, this compound reduces the inflammatory response and alleviates pain .
Comparison with Similar Compounds
NVP-SAA164 is unique compared to other bradykinin B1 receptor antagonists due to its high affinity and selectivity for the human B1 receptor . Similar compounds include:
MK-0686: Another bradykinin B1 receptor antagonist with similar antihyperalgesic properties.
B9858: A bradykinin B1 receptor antagonist tested in animal models for its pain-relieving effects.
ELN441958: A compound in preclinical development for pain management. This compound stands out due to its oral bioavailability and effectiveness in transgenic mouse models expressing the human B1 receptor.
Properties
Molecular Formula |
C36H45N5O5S |
---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[1-[4-(2,2-diphenylethylamino)-3-(morpholine-4-carbonyl)phenyl]sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C36H45N5O5S/c1-38-18-20-39(21-19-38)35(42)30-14-16-41(17-15-30)47(44,45)31-12-13-34(32(26-31)36(43)40-22-24-46-25-23-40)37-27-33(28-8-4-2-5-9-28)29-10-6-3-7-11-29/h2-13,26,30,33,37H,14-25,27H2,1H3 |
InChI Key |
VODUCDWVPSEMSZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)NCC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N6CCOCC6 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)NCC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N6CCOCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-SAA164; NVP SAA164; NVPSAA164; SAA164; SAA-164; SAA 164; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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